molecular formula C40H79NO4 B13751589 Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester CAS No. 55349-70-7

Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester

Cat. No.: B13751589
CAS No.: 55349-70-7
M. Wt: 638.1 g/mol
InChI Key: ZRWKXALQNLDUSY-UHFFFAOYSA-N
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Description

Properties

CAS No.

55349-70-7

Molecular Formula

C40H79NO4

Molecular Weight

638.1 g/mol

IUPAC Name

2-[2-hydroxyethyl(octadecanoyl)amino]ethyl octadecanoate

InChI

InChI=1S/C40H79NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(43)41(35-37-42)36-38-45-40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-38H2,1-2H3

InChI Key

ZRWKXALQNLDUSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Amidation Reaction

  • Reactants: Octadecanoic acid and 2-amino-2-(2-hydroxyethyl)ethanol or a similar amino alcohol.

  • Catalysts and Conditions: Amidation is typically catalyzed by coupling agents such as dicyclohexylcarbodiimide (DCC) or by acid chlorides derived from stearic acid. The reaction is carried out under anhydrous conditions, often in an inert solvent like dichloromethane or tetrahydrofuran, at temperatures ranging from room temperature to 60 °C.

  • Mechanism: The carboxylic acid group of octadecanoic acid is activated and then reacts with the amino group of the amino alcohol to form the amide bond.

Esterification Reaction

  • Reactants: The hydroxyethyl group of the amide intermediate and octadecanoic acid or its activated derivative.

  • Catalysts and Conditions: Esterification is commonly performed using acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Alternatively, coupling agents like DCC can be used to activate the acid. The reaction is typically conducted in anhydrous solvents like toluene or benzene with azeotropic removal of water to drive the reaction to completion.

  • Mechanism: The hydroxyl group attacks the activated carboxyl group, forming the ester linkage and releasing water.

Representative Synthetic Route

Step Reactants Conditions Product
1 Octadecanoic acid + 2-amino-2-(2-hydroxyethyl)ethanol DCC, dichloromethane, 25-60 °C, inert atmosphere 2-[(2-hydroxyethyl)(octadecanoyl)amino]ethanol (amide intermediate)
2 Amide intermediate + Octadecanoic acid (or acid chloride) Acid catalyst (p-TsOH), reflux in toluene, azeotropic removal of water Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester

Analytical and Purification Methods

  • Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1 is suitable for analysis and purification. The mobile phase typically contains acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

  • Characterization: The product is characterized by molecular weight determination (638.1 g/mol), NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm amide and ester functionalities.

Notes on Preparation

  • The compound is sensitive to hydrolysis due to ester and amide bonds; therefore, reaction and storage conditions should minimize moisture exposure.

  • The use of coupling agents like DCC requires careful removal of dicyclohexylurea byproduct to avoid contamination.

  • The reaction yields and purity depend on the molar ratios of reactants, reaction time, temperature, and solvent choice.

Summary Table of Preparation Parameters

Parameter Typical Values/Conditions
Starting materials Octadecanoic acid, 2-amino-2-(2-hydroxyethyl)ethanol
Coupling agents Dicyclohexylcarbodiimide (DCC), acid chlorides
Catalysts p-Toluenesulfonic acid, sulfuric acid
Solvents Dichloromethane, tetrahydrofuran, toluene
Temperature 25–60 °C for amidation; reflux (~110 °C) for esterification
Reaction atmosphere Inert (nitrogen or argon)
Purification Reverse-phase HPLC (Newcrom R1 column)
Analytical techniques NMR, MS, IR, HPLC

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its ester and amide functionalities:

  • Ester hydrolysis : Breaks the ester linkage (O-C=O) into carboxylic acid and alcohol.

    • Acidic hydrolysis : H+ catalysis; forms stearic acid and diol derivative.

    • Basic hydrolysis : NaOH/heat; yields sodium stearate and diol amine .

  • Amide hydrolysis : Requires severe conditions (e.g., strong acid/base, heat) to cleave the amide bond.

Hydrolysis TypeConditionsProductsReferences
Acidic ester hydrolysisH2SO4, refluxStearic acid + diol amine derivative
Basic ester hydrolysisNaOH, heatSodium stearate + diol amine derivative

Stability and Analytical Reactions

The compound’s stability is critical for its applications:

  • HPLC Analysis : Separated on reverse-phase columns (e.g., Newcrom R1) using mobile phases like acetonitrile/water with phosphoric acid (or formic acid for MS compatibility) .

  • Regulatory Status : Classified as inactive under EPA TSCA, indicating limited commercial manufacturing activity .

Functional Group Reactivity

Its structural features enable diverse reactivity:

  • Amphiphilic Properties : The hydrocarbon chain and hydrophilic hydroxyethyl/amine groups allow interactions in aqueous-organic interfaces.

  • Potential Amidation : The amide bond can undergo further reactions (e.g., with amines, aldehydes) under specific conditions .

Comparative Reactivity with Related Compounds

CompoundMolecular FormulaKey ReactionsReferences
Ethanolamine stearateC20H41NO3Emulsification; ester hydrolysis
DimethyloctadecylamineC20H43NQuaternization; surfactant interactions
Octadecanoic acidC18H36O2Basic esterification/hydrolysis

Scientific Research Applications

Drug Delivery Systems

Octadecanoic acid derivatives are increasingly utilized in the formulation of drug delivery systems, particularly in the creation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These lipid-based carriers enhance the bioavailability of hydrophobic drugs and improve their stability:

  • Characterization : Studies have shown that SLNs made from octadecanoic acid exhibit desirable properties such as small particle size (below 300 nm), low polydispersity index (PDI), and compatibility with skin pH .
  • In Vivo Studies : In vivo assays have demonstrated that formulations containing octadecanoic acid are biocompatible and effective for topical applications, providing moisture retention and enhancing skin hydration .

Antitumor Activity

Research has indicated that octadecanoic acid exhibits potential antitumor effects. In vitro studies have shown that it can inhibit the growth of various tumor cell lines:

  • Mechanism : The compound appears to decrease membrane rigidity in malignant cells, which is associated with the inhibition of tumor cell proliferation .
  • Animal Studies : In vivo experiments using rat models have reported that subcutaneous injections of octadecanoic acid significantly prevented tumor development induced by carcinogenic agents .

Chromatographic Techniques

Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester can be effectively analyzed using high-performance liquid chromatography (HPLC):

  • Methodology : A reverse-phase HPLC method utilizing acetonitrile and water as mobile phases has been developed for the separation and analysis of this compound. This method is scalable for preparative separation and suitable for pharmacokinetic studies .

Biodegradability Studies

The environmental impact of octadecanoic acid derivatives is an area of growing interest. Studies suggest that these compounds can be biodegradable and may serve as potential alternatives to synthetic surfactants in various applications:

  • Toxicity Assessments : Evaluations conducted by the Environmental Protection Agency (EPA) have classified octadecanoic acid derivatives regarding their environmental safety and degradation pathways .

Summary Table of Applications

Application AreaDescriptionReferences
Drug Delivery SystemsUtilized in solid lipid nanoparticles for enhanced drug bioavailability and stability
Antitumor ActivityInhibits growth of tumor cells; prevents tumor development in animal models
Analytical TechniquesAnalyzed via reverse-phase HPLC for pharmacokinetic studies
Environmental ImpactAssessed for biodegradability and environmental safety

Mechanism of Action

The mechanism of action of Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester involves its interaction with lipid bilayers and proteins. Its amphiphilic structure allows it to integrate into cell membranes, affecting membrane fluidity and permeability. This compound can also interact with specific proteins, modulating their activity and function.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 55349-70-7 .
  • IUPAC Name: Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester.
  • Molecular Formula: C₄₀H₇₉NO₄.
  • Molecular Weight : 638.06 g/mol .
  • Structure: Combines a stearic acid (C18) backbone with an ethanolamine-derived ester and amide group, featuring a hydroxyethyl substituent .

Physicochemical Properties :

  • LogP : 12.2, indicating high lipophilicity .
  • Analytical Method : Separated via reverse-phase HPLC using a Newcrom R1 column, confirming stability and purity .

Applications: Primarily used as a nonionic surfactant and emulsifier in cosmetics and pharmaceuticals due to its amphiphilic structure .

Comparison with Structurally Similar Compounds

Stearamide MEA-Stearate (CAS 14351-40-7)

  • Molecular Formula: C₃₈H₇₅NO₃.
  • Molecular Weight : 594.01 g/mol .
  • Key Groups : Amide and ester (lacks hydroxyethyl group).
  • Applications : Anti-static agent and viscosity modifier in cosmetics .
  • Differentiation : The absence of a hydroxyethyl group reduces hydrophilicity compared to the target compound, limiting its emulsifying efficiency .

Octadecanoic Acid, 2-[Ethyl[2-[(1-Oxooctadecyl)Amino]Ethyl]Amino]Ethyl Ester, Ethyl Sulfate (CAS N/A)

  • Molecular Formula : C₄₄H₉₀N₂O₇S.
  • Molecular Weight : 790.65 g/mol .
  • Key Groups : Amide, ester, and ethyl sulfate (introduces a charged group).
  • Applications : Enhanced water solubility due to the sulfate group, making it suitable for ionic surfactant formulations .
  • Differentiation: The sulfate group increases polarity, contrasting with the nonionic nature of the target compound .

1,2-Ethanediyl Ester Octadecanoic Acid

  • Molecular Formula : C₃₈H₇₂O₄.
  • Molecular Weight : 592.98 g/mol .
  • Applications : Plasticizer or lubricant in industrial formulations .
  • Differentiation : Simpler structure with higher hydrophobicity, unsuitable for surfactant roles .

Octadecanoic Acid Ethyl Ester (C18:C2)

  • Molecular Formula : C₂₀H₄₀O₂.
  • Molecular Weight : 312.53 g/mol .
  • Key Groups : Single ester.
  • Applications : Emollient in skincare products or flavoring agent .
  • Differentiation: Shorter chain and lack of functional groups limit its use to non-surfactant roles .

Comparative Analysis Table

Compound Name CAS Molecular Formula Molecular Weight Key Functional Groups Applications Source
Target Compound 55349-70-7 C₄₀H₇₉NO₄ 638.06 Amide, ester, hydroxyethyl Surfactant, emulsifier
Stearamide MEA-Stearate 14351-40-7 C₃₈H₇₅NO₃ 594.01 Amide, ester Anti-static agent
Ethyl Sulfate Derivative N/A C₄₄H₉₀N₂O₇S 790.65 Amide, ester, sulfate Ionic surfactant
1,2-Ethanediyl Ester N/A C₃₈H₇₂O₄ 592.98 Diester Plasticizer, lubricant
Octadecanoic Acid Ethyl Ester N/A C₂₀H₄₀O₂ 312.53 Ester Emollient, flavoring

Research Findings and Functional Insights

  • Target Compound : The hydroxyethyl group enhances emulsification by balancing hydrophilicity and lipophilicity, making it superior to simpler esters like C18:C2 .
  • Sulfate Derivative: Ionic nature broadens applications in detergents but limits compatibility with nonionic formulations .
  • Industrial Analogs : Diesters (e.g., 1,2-ethanediyl ester) lack surfactant properties but excel in lubrication .

Biological Activity

Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester, also known as a complex organic compound with the molecular formula C38_{38}H75_{75}NO4_4, exhibits significant biological activity due to its unique structural features. This ester is characterized by a long hydrocarbon chain and functional groups that enhance its chemical properties and applications in various fields, including biology and medicine.

PropertyValue
CAS No. 55349-70-7
Molecular Formula C38_{38}H75_{75}NO4_4
Molecular Weight 638.1 g/mol
IUPAC Name 2-[2-hydroxyethyl(octadecanoyl)amino]ethyl octadecanoate
InChI Key ZRWKXALQNLDUSY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its amphiphilic nature , which allows it to interact with lipid bilayers and proteins. It integrates into cell membranes, influencing membrane fluidity and permeability. Additionally, it can modulate the activity of specific proteins, impacting various cellular functions.

Applications in Research

  • Cell Membrane Studies : Its role in cell membrane structure makes it a valuable subject for studying membrane dynamics and protein interactions.
  • Drug Delivery Systems : Investigated for its potential in formulating liposomes and nanocarriers, enhancing drug solubility and bioavailability.
  • Surfactant Properties : Used as an emulsifying agent in various chemical formulations, contributing to stability and performance.

Study on Drug Delivery

A study explored the use of Octadecanoic acid derivatives in enhancing the delivery of anticancer drugs. The findings indicated that these compounds could improve drug solubility and facilitate targeted delivery to tumor cells, thus increasing therapeutic efficacy while minimizing side effects.

In Vitro Anti-inflammatory Activity

Research has shown that fatty acid esters, including derivatives of Octadecanoic acid, exhibit anti-inflammatory properties. In vitro studies demonstrated that these compounds could inhibit nitric oxide production in activated macrophages, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Octadecanoic acid, 2-hydroxyethyl esterLacks amide groupLimited biological activity
Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl esterContains ether linkage instead of amideDifferent surfactant properties
Octadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl esterFeatures an additional hydroxyl groupEnhanced solubility but less stability

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential amidation and esterification steps. First, octadecanoic acid is activated (e.g., via acyl chloride formation) and reacted with 2-aminoethanol to form the ethanolamide intermediate. Subsequent esterification with stearic acid (or its activated derivative) under reflux conditions (e.g., using DCC/DMAP as coupling agents) yields the target compound. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or HPLC, with purification via silica gel chromatography or recrystallization. Evidence from analogous compounds suggests temperature control (80–100°C) and inert atmospheres improve yield .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • FT-IR : Confirm ester (C=O stretch ~1730 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹; C=O stretch ~1640 cm⁻¹) functional groups.
  • NMR : ¹H NMR should show signals for the hydroxyethyl group (δ 3.4–3.7 ppm, –CH₂OH), ester methylene (δ 4.1–4.3 ppm, –COOCH₂–), and long-chain alkyl protons (δ 0.8–1.3 ppm). ¹³C NMR resolves carbonyl carbons (ester ~170 ppm; amide ~165 ppm).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak at m/z 638.06 (C₄₀H₇₉NO₄) .

Q. What are the key physicochemical properties (e.g., solubility, melting point) critical for formulation studies?

  • Methodological Answer : The compound’s amphiphilic structure (long alkyl chains and polar head) confers limited water solubility but miscibility in nonpolar solvents (e.g., hexane, chloroform). Differential scanning calorimetry (DSC) can determine melting points (expected >60°C due to long alkyl chains). Solubility parameters (Hansen solubility parameters) should be experimentally derived to optimize solvent systems for drug delivery or surfactant applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported surfactant efficacy data for this compound in emulsion systems?

  • Methodological Answer : Discrepancies may arise from variations in emulsion composition (oil/water ratio), pH, or ionic strength. Systematic studies using a fractional factorial design can isolate critical factors. Dynamic light scattering (DLS) monitors droplet size stability, while interfacial tension measurements (via pendant drop tensiometry) quantify surfactant efficiency. Cross-referencing with structurally similar surfactants (e.g., Stearamide MEA-stearate) provides benchmarks .

Q. What experimental designs are appropriate for assessing its potential endocrine-disrupting activity?

  • Methodological Answer : Follow OECD guidelines for endocrine disruptor screening:

  • In vitro : Use ER/AR reporter gene assays (e.g., YES/YAS assays) to test estrogenic/androgenic activity.
  • In vivo : Conduct uterotrophic or Hershberger assays in rodent models.
  • Computational : Molecular docking studies predict binding affinity to nuclear receptors (e.g., ERα, PPARγ). Toxicity data from analogous esters (e.g., phthalates) inform dose ranges .

Q. How can metabolic pathways and degradation products be identified in environmental or biological systems?

  • Methodological Answer :

  • Environmental Fate : Use HPLC-MS/MS to track biodegradation in soil/water microcosms. Compare with reference standards for hydrolysis products (e.g., stearic acid, ethanolamine derivatives).
  • Biotransformation : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze metabolites via LC-QTOF-MS. Phase I metabolism likely involves esterase-mediated hydrolysis; Phase II may yield glucuronide conjugates .

Methodological Challenges and Contradictions

Q. Why do conflicting reports exist regarding its thermal stability, and how can these be reconciled?

  • Methodological Answer : Thermal degradation profiles vary with analytical methods. Thermogravimetric analysis (TGA) under nitrogen vs. air may show oxidative vs. pyrolytic decomposition. Isothermal stress testing (IST) at 100–150°C, coupled with GC-MS analysis of volatiles, clarifies degradation mechanisms (e.g., ester cleavage vs. amide hydrolysis). Purity of starting materials (≥99%, per OECD GLP standards) is critical to avoid confounding results .

Q. What strategies mitigate interference from impurities during spectroscopic analysis?

  • Methodological Answer : Pre-purify samples via preparative HPLC or column chromatography. For NMR, use deuterated solvents with minimal proton signals (e.g., DMSO-d₆). For MS, employ high-purity matrix substances (e.g., α-cyano-4-hydroxycinnamic acid) and background subtraction algorithms. Cross-validate with orthogonal techniques (e.g., compare IR and NMR functional group data) .

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